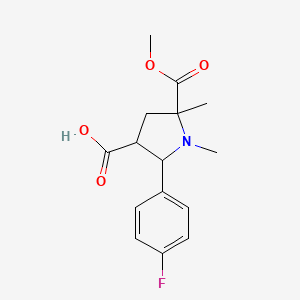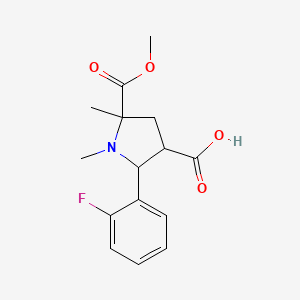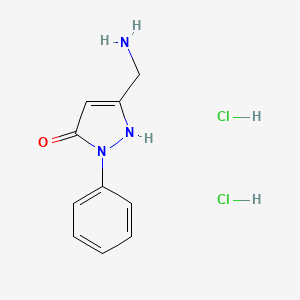
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Übersicht
Beschreibung
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride, also known as AMPPD, is a synthetic pyrazolone compound with various applications in scientific research. It is a white solid with a molecular weight of 313.06 g/mol, and it is soluble in water, alcohol, and polar organic solvents. AMPPD is widely used as an analytical reagent, as a biochemical reagent, and in physiological experiments.
Wissenschaftliche Forschungsanwendungen
Brominated Trihalomethylenones as Precursors
Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazole derivatives, including 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester. This study highlights a methodology that facilitates the synthesis of pyrazole-based compounds with moderate to good yields, offering a potential pathway for generating compounds similar to 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride for various applications (Martins et al., 2013).
Microwave-Assisted Synthesis
Another approach by Martins et al. (2003) involves the microwave-assisted synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles, demonstrating an environmentally friendly technique that yields pyrazole derivatives efficiently. This process could be adapted for synthesizing compounds related to this compound, indicating its utility in rapid and eco-friendly organic synthesis (Martins et al., 2003).
Schiff Base Derivatives for Structural Tautomerism
Amarasekara et al. (2009) detailed the structural tautomerism of 4-acylpyrazolone Schiff bases, providing insights into the molecular structure and stability of pyrazole derivatives through NMR spectroscopy and X-ray diffraction analysis. This research is pertinent to understanding the chemical behavior and structural characteristics of this compound derivatives (Amarasekara et al., 2009).
Corrosion Inhibition
Mahmoud (2005) investigated the corrosion inhibiting behavior of pyrazole derivatives on a copper-iron alloy in hydrochloric acid solution. Although not directly related to "this compound," this study exemplifies the potential application of pyrazole compounds in corrosion inhibition, suggesting a broader application spectrum for similar compounds (Mahmoud, 2005).
Wirkmechanismus
Target of Action
For instance, a compound named Cetirizine Dihydrochloride, which also contains diphenhydramine hydrochloride or diphenhydramine citrate , is known to interact with H1-receptor .
Mode of Action
Similar compounds have been shown to undergoammoxidation followed by methanol addition under mild reaction conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that similar compounds have been involved indehydration–hydrogenation sequences . This suggests that the compound might affect similar biochemical pathways.
Result of Action
Similar compounds have been synthesized efficiently from biomass-derived precursors, suggesting potential applications in the production of polymers, hardeners, and elastomers .
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions, suggesting that the compound might be stable and effective in a variety of environments .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWWERRVKULCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



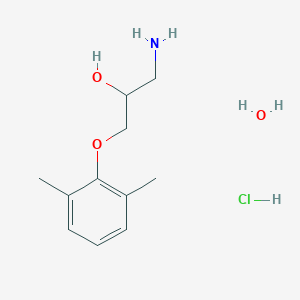
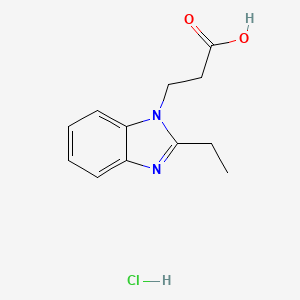
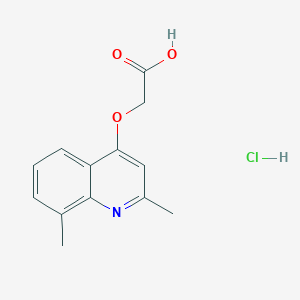
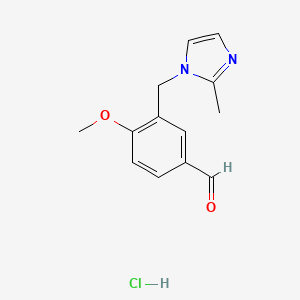
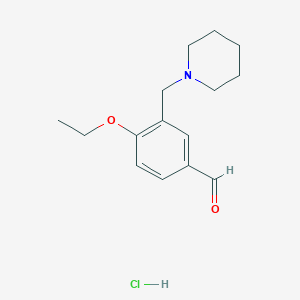
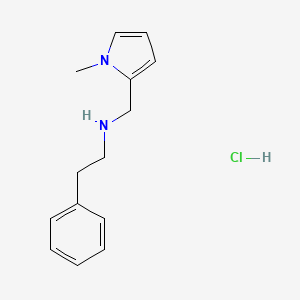
![3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078625.png)
![4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride](/img/structure/B3078630.png)
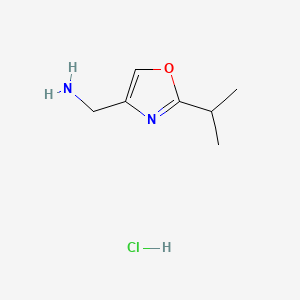
![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B3078640.png)
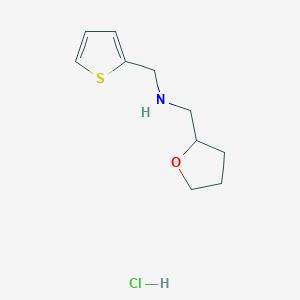
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)
